molecular formula C17H18N2O B3375430 N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide CAS No. 1101927-54-1

N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide

Cat. No.: B3375430
CAS No.: 1101927-54-1
M. Wt: 266.34 g/mol
InChI Key: GVKSJPKEASZXRI-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide: is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a tetrahydroquinoline core substituted with a 4-methylphenyl group and a carboxamide functional group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide typically begins with the preparation of 1,2,3,4-tetrahydroquinoline. This can be achieved through the reduction of quinoline using hydrogenation methods.

    Substitution Reaction: The 4-methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and aluminum chloride as a catalyst.

    Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the substituted tetrahydroquinoline with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods allow for precise control of reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide can undergo oxidation reactions to form quinoline derivatives with higher oxidation states.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Quinoline derivatives with ketone or aldehyde functional groups.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Chemistry: N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Quinoline derivatives have shown promise in the development of antimicrobial, antiviral, and anticancer agents.

Medicine: The compound’s potential therapeutic applications include its use as a lead compound in the development of new drugs targeting specific biological pathways. Its ability to interact with various molecular targets makes it a valuable candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline: Lacks the carboxamide group, which may affect its biological activity and chemical reactivity.

    N-(4-methylphenyl)-quinoline-2-carboxamide: Contains a quinoline core instead of a tetrahydroquinoline core, which may influence its pharmacological properties.

Uniqueness: N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide is unique due to the presence of both the tetrahydroquinoline core and the carboxamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-12-6-9-14(10-7-12)18-17(20)16-11-8-13-4-2-3-5-15(13)19-16/h2-7,9-10,16,19H,8,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKSJPKEASZXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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